N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-17-11-8-15(23-21(25)22(2,3)4)12-18(17)27-20(13)19(24)14-6-9-16(26-5)10-7-14/h6-12H,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQUMWAAAXUHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have cardiovascular activity.
Mode of Action
It’s known that the compound belongs to the class of β-unsaturated ketones. These compounds typically undergo reactions at the benzylic position, which can be either SN1 or SN2.
Biochemical Pathways
Similar compounds have been shown to bind to the active methylene group on the bacterial cell wall, which prevents cross-linking of peptidoglycan chains.
Pharmacokinetics
Similar compounds have been shown to have metabolic stability in liver microsomes of various species.
Result of Action
Similar compounds have been shown to reduce cell wall synthesis and increase cell permeability, which may result in cell death.
Action Environment
It’s known that the compound’s molecule contains two phenyl groups that are able to form hydrogen bonds with each other, as well as dihedral angles that can form hydrogen bonds with water molecules. These properties may contribute to its antidepressant activity.
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxybenzoyl substituent and a dimethylpropanamide moiety. The molecular formula is , with a molecular weight of approximately 393.5 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization methods involving appropriate precursors.
- Introduction of the Methoxybenzoyl Group : This is usually done via Friedel-Crafts acylation using 4-methoxybenzoyl chloride.
- Formation of the Amide Bond : The final step involves coupling the benzofuran derivative with dimethylpropanamide under standard amide bond-forming conditions.
Antinociceptive Effects
Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, a related compound demonstrated dose-dependent antinociception in various models of nociception, outperforming common analgesics like aspirin and acetaminophen in potency .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. It is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, potentially inhibiting cell proliferation and suggesting anticancer properties .
Case Studies and Experimental Findings
A study evaluating the biological activity of various benzofuran derivatives found that certain modifications to the structure significantly enhanced their antitumor efficacy against human lung cancer cell lines (A549, HCC827, NCI-H358). These compounds exhibited higher activity in two-dimensional assays compared to three-dimensional cultures, indicating their potential for further development as anticancer agents .
Summary of Biological Activity
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores that inhibit tubulin polymerization and exhibit anticancer activity. Research indicates that derivatives containing the benzofuran moiety can act as dual inhibitors of tubulin and histone deacetylases (HDACs), which are critical targets in cancer therapy.
Anticancer Activity
Studies have shown that modifications of the benzofuran structure can enhance antiproliferative activity against various cancer cell lines. For instance, the presence of methoxy groups at specific positions on the aromatic rings has been correlated with increased potency in inhibiting tumor cell proliferation. The compound's structure allows it to interact effectively with tubulin, leading to disruption in microtubule dynamics, a mechanism similar to that of established anticancer drugs like colchicine and vincristine .
Biological Evaluation
Recent evaluations have highlighted the compound's potential in biological systems:
Inhibition Studies
In vitro studies have demonstrated that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide exhibits significant inhibitory effects on cell proliferation, with IC50 values indicating its effectiveness against various cancer cell lines. The compound's ability to inhibit tubulin polymerization has been substantiated through multiple assays, showcasing a promising profile for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the benzofuran ring influence biological activity. For example, the presence of a methyl group at the C-3 position significantly enhances potency compared to its unsubstituted counterparts. This indicates that fine-tuning the molecular structure can lead to improved therapeutic efficacy.
Synthetic Methodologies
The synthesis of this compound involves several key steps:
Synthesis Pathways
The compound can be synthesized via a multi-step reaction involving the formation of the benzofuran core followed by acylation with 4-methoxybenzoyl chloride. The reaction conditions and choice of solvents play a crucial role in determining yield and purity.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of benzofuran from phenolic precursors |
| 2 | Acylation | Introduction of the 4-methoxybenzoyl group |
| 3 | Amide Formation | Reaction with 2,2-dimethylpropanoyl chloride |
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
Case Study: Anticancer Drug Development
A recent study focused on synthesizing various derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments, suggesting potential for clinical development .
Case Study: Tubulin Polymerization Inhibition
In another investigation, researchers assessed the compound's ability to inhibit tubulin polymerization using fluorescence microscopy techniques. The findings demonstrated that the compound effectively disrupted microtubule formation in treated cells, reinforcing its candidacy as a novel anticancer agent targeting microtubule dynamics.
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide can be contextualized by comparing it with analogous compounds, as detailed below.
Structural and Functional Analogues
a. N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (Compound 43)
- Structure : Features a pyridyl ring substituted with iodine at position 4 and a 2,2-dimethylpropanamide group.
- Synthesis : Synthesized via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine in THF at -78°C, achieving a 70% yield and 95.9% purity (HPLC) .
- Key Differences: Replaces the benzofuran core with a pyridyl ring, altering aromaticity and electronic properties.
b. 3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Structure : Shares the benzofuran core and 4-methoxybenzoyl group but replaces the pivalamide with a 3,4,5-trimethoxybenzamide group.
- Molecular Weight: 475.5 g/mol (C₂₇H₂₅NO₇) .
- Trimethoxy substituents on the benzamide may enhance π-π stacking interactions with biological targets.
Physicochemical and Pharmacological Implications
- Electronic Effects : The electron-donating methoxy group on the benzoyl moiety may enhance resonance stabilization, contrasting with the electron-withdrawing iodine in Compound 43 .
- Biological Relevance : Benzofuran derivatives are often explored for kinase inhibition or antimicrobial activity, while pyridyl iodides (e.g., Compound 43) are intermediates in radiopharmaceuticals or cross-coupling reactions .
Preparation Methods
Cyclization-Based Benzofuran Formation
An alternative route described in US Patent 6,555,697 involves cyclizing a formyl-substituted precursor in a carboxylic acid anhydride (e.g., acetic anhydride) with a base (e.g., NaOH). This method forms the benzofuran ring in situ but requires stringent temperature control (40–120°C) and prolonged reaction times (5 hours).
One-Pot vs. Multi-Step Approaches
-
One-Pot Synthesis : Reduces purification steps but may compromise yield due to competing side reactions.
-
Multi-Step Synthesis : Offers higher regioselectivity and scalability, as evidenced by the 80% yield in the FeCl₃-catalyzed acylation.
Data Tables
Table 1: Key Reaction Parameters for Benzofuran Core Synthesis
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide?
The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts acylation for introducing the 4-methoxybenzoyl group to the benzofuran core.
- Amide coupling using 2,2-dimethylpropanamide via carbodiimide-mediated activation (e.g., EDC/HOBt).
Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity (>95%) . Critical parameters include temperature control (often 0–60°C) and inert atmospheres (N₂/Ar) to prevent side reactions like oxidation .
Basic: How is the structural integrity of this compound validated post-synthesis?
Spectroscopic and crystallographic techniques are prioritized:
- ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, particularly for the benzofuran and methoxybenzoyl moieties.
- X-ray diffraction (using SHELX programs for refinement) to resolve ambiguities in bond angles and torsional strain .
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced: What strategies optimize yield in the acylation step of the benzofuran core?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.
- Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic aromatic substitution efficiency .
- Kinetic profiling : Real-time monitoring via FTIR or Raman spectroscopy identifies optimal reaction termination points to minimize byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) using guidelines from .
- Structural analogs : Compare activity with derivatives (e.g., N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) to identify critical pharmacophores .
- Meta-analysis : Apply multivariate regression to isolate confounding variables like solvent traces or enantiomeric impurities .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to:
- High sensitivity (detection limits <1 ng/mL in plasma).
- Selectivity : MRM transitions minimize matrix interference .
Sample preparation involves solid-phase extraction (SPE) with Oasis HLB cartridges, achieving >90% recovery rates under optimized pH (6–7) .
Advanced: How does the methoxybenzoyl group influence the compound’s pharmacokinetic properties?
The 4-methoxy group:
- Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Modulates metabolic stability : CYP3A4-mediated demethylation is a major clearance pathway, validated via hepatic microsome assays .
Comparative studies with N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide show altered half-lives (t₁/₂ ±15%) due to steric effects .
Basic: What crystallographic software tools are recommended for structural refinement?
- SHELXL : For small-molecule refinement, leveraging least-squares minimization and twin-law corrections .
- ORTEP-3 : Generates publication-quality thermal ellipsoid plots, critical for visualizing anisotropic displacement parameters .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding poses in enzyme active sites (e.g., kinases or GPCRs).
- Calculate binding free energies (ΔG) with <2 kcal/mol error margins .
Validate predictions using surface plasmon resonance (SPR) for kinetic profiling (ka/kd) .
Basic: What stability-indicating methods are used for forced degradation studies?
- Photostability : Expose to UV (320–400 nm) and monitor degradation via UPLC-PDA .
- Hydrolytic stability : Acid/Base hydrolysis (0.1M HCl/NaOH, 70°C) followed by LC-MS to identify cleavage products (e.g., benzofuran ring opening) .
Advanced: How do structural modifications at the 2,2-dimethylpropanamide moiety affect bioactivity?
- Steric bulk reduction (e.g., replacing dimethyl with cyclopropyl) increases target engagement but reduces metabolic stability .
- Electron-withdrawing substituents (e.g., -CF₃) enhance binding affinity to hydrophobic pockets, as seen in analogs like N-{4-Chloro-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
